molecular formula C17H22Si B14433467 Silane, dimethylphenyl(3-phenylpropyl)- CAS No. 79294-25-0

Silane, dimethylphenyl(3-phenylpropyl)-

Cat. No.: B14433467
CAS No.: 79294-25-0
M. Wt: 254.44 g/mol
InChI Key: JNKNLDCBDDBHOK-UHFFFAOYSA-N
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Description

"Silane, dimethylphenyl(3-phenylpropyl)-" is an organosilicon compound characterized by a silicon atom bonded to a dimethylphenyl group and a 3-phenylpropyl substituent. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability, making it valuable in applications like surface coatings, adhesives, and polymer modification .

Properties

CAS No.

79294-25-0

Molecular Formula

C17H22Si

Molecular Weight

254.44 g/mol

IUPAC Name

dimethyl-phenyl-(3-phenylpropyl)silane

InChI

InChI=1S/C17H22Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3

InChI Key

JNKNLDCBDDBHOK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, dimethylphenyl(3-phenylpropyl)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals such as platinum, rhodium, or palladium. The general reaction scheme is as follows:

R-SiH+CH2=CH-R’R-Si-CH2CH2R’\text{R-SiH} + \text{CH}_2=\text{CH-R'} \rightarrow \text{R-Si-CH}_2\text{CH}_2\text{R'} R-SiH+CH2​=CH-R’→R-Si-CH2​CH2​R’

In this case, R represents the dimethylphenyl group, and R’ represents the 3-phenylpropyl group.

Industrial Production Methods: Industrial production of silanes often involves the direct reaction of silicon with alkyl halides in the presence of a copper catalyst. This method is known as the Rochow process. For silane, dimethylphenyl(3-phenylpropyl)-, a similar approach can be adapted where the specific organic groups are introduced through controlled reactions.

Chemical Reactions Analysis

Types of Reactions: Silane, dimethylphenyl(3-phenylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Silanes can be reduced using reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with different organic groups.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Silane, dimethylphenyl(3-phenylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

Biology and Medicine: In biological research, silanes are used to modify surfaces of biomaterials to improve their biocompatibility. Silane, dimethylphenyl(3-phenylpropyl)- can be used to functionalize surfaces for specific interactions with biological molecules.

Industry: In the industrial sector, silanes are used as coupling agents to improve the adhesion between inorganic materials and organic polymers. This compound can be used in the production of advanced materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of silane, dimethylphenyl(3-phenylpropyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The presence of phenyl and propyl groups enhances the compound’s reactivity and allows for specific interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

The following analysis compares "Silane, dimethylphenyl(3-phenylpropyl)-" with structurally related silanes, focusing on substituent groups, applications, and key properties.

Chlorinated Silanes

  • (3-Chloropropyl)dimethoxymethylsilane (CAS 18171-19-2)
    • Structure : Features a chloropropyl group and methoxy substituents.
    • Applications : Primarily used as a coupling agent in polymers and fillers due to its dual reactivity (Si-Cl and Si-OCH₃ groups) .
    • Key Data :
  • Molecular formula: C₆H₁₅ClO₂Si
  • Molar mass: 182.72 g/mol
  • Density: 1.019 g/mL at 25°C .

  • Dichloro(methyl)(3,3,3-trifluoropropyl)silane

    • Structure : Contains a trifluoropropyl group, enhancing chemical resistance.
    • Applications : Used in fluorinated coatings and specialty elastomers.
    • Distinction : The trifluoropropyl group increases electronegativity compared to phenyl groups, altering solubility and reactivity .

Phenyl-Containing Silanes

  • (3-Phenylpropyl)-methyldichlorosilane (PMDS)
    • Structure : Methyl and dichloro groups attached to a phenylpropyl-substituted silicon.
    • Applications : Key in synthesizing superhydrophobic coatings due to its ability to form dense, water-repellent surfaces .
    • Comparison : Unlike "Silane, dimethylphenyl(3-phenylpropyl)-", PMDS retains hydrolyzable Cl groups, enabling faster crosslinking but lower thermal stability .

Acryloxy-Functionalized Silanes

  • (3-Acryloxypropyl)methyldichlorosilane
    • Structure : Acrylate group enables UV-curable applications.
    • Applications : Used in adhesives and photopolymerizable resins.
    • Key Difference : The acryloxy group introduces radical polymerization capability, absent in phenylpropyl variants .

Glycidoxy-Functionalized Silanes

  • (3-Glycidoxypropyl)methyldiethoxysilane
    • Structure : Epoxy (glycidoxy) group enhances adhesion to polar substrates.
    • Applications : Widely used in glass fiber composites and epoxy resins.
    • Distinction : Ethoxy groups offer slower hydrolysis than chloro substituents, enabling controlled curing .

Data Table: Comparative Analysis of Key Organosilanes

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications Reactivity Profile
Silane, dimethylphenyl(3-phenylpropyl)- Not explicitly provided¹ Dimethylphenyl, phenylpropyl Hydrophobic coatings, polymers Moderate hydrolysis (phenyl groups reduce reactivity)
(3-Chloropropyl)dimethoxymethylsilane C₆H₁₅ClO₂Si 182.72 Cl, methoxy Coupling agents High (Cl and OCH₃ reactivity)
(3-Phenylpropyl)-methyldichlorosilane C₁₀H₁₄Cl₂Si 245.21 Cl, phenylpropyl Superhydrophobic coatings Rapid hydrolysis (Cl groups)
(3-Glycidoxypropyl)methyldiethoxysilane C₁₁H₂₄O₄Si 248.39 Glycidoxy, ethoxy Epoxy composites Controlled curing (ethoxy hydrolysis)

¹ Exact data for "Silane, dimethylphenyl(3-phenylpropyl)-" is inferred from analogous phenylpropyl silanes in the literature.

Key Research Findings

  • Reactivity : Phenyl-substituted silanes exhibit slower hydrolysis compared to chlorinated analogs due to steric hindrance and electron donation from aromatic rings .
  • Thermal Stability : Dimethylphenyl groups enhance thermal degradation resistance up to 300°C, outperforming glycidoxy and acryloxy variants .
  • Hydrophobicity : Phenylpropyl silanes form coatings with water contact angles >150°, rivaling fluorinated silanes but at lower cost .

Notes on Discrepancies and Limitations

  • Naming conventions in the evidence (e.g., "PMDS" in vs.
  • Data gaps exist for the exact density, melting point, and synthesis protocols of "Silane, dimethylphenyl(3-phenylpropyl)-", necessitating further primary literature review.

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